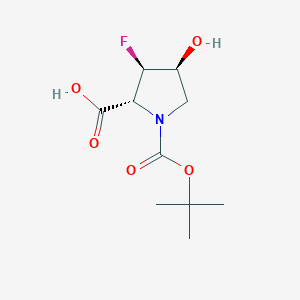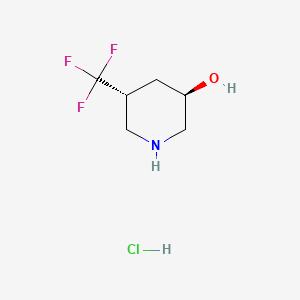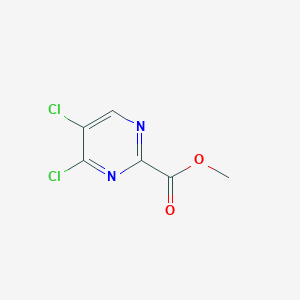
Methyl 4,5-dichloropyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,5-dichloropyrimidine-2-carboxylate is a chemical compound with the molecular formula C6H4Cl2N2O2 It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dichloropyrimidine-2-carboxylate typically involves the chlorination of pyrimidine derivatives followed by esterification. One common method involves the reaction of 4,5-dichloropyrimidine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,5-dichloropyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding dihydropyrimidine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of pyrimidine N-oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Oxidation: Formation of pyrimidine N-oxides.
Aplicaciones Científicas De Investigación
Methyl 4,5-dichloropyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4,5-dichloropyrimidine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,4-dichloropyrimidine-5-carboxylate
- Methyl 2,6-dichloropyrimidine-4-carboxylate
- Methyl 2,4-dichloropyridine-5-carboxylate
Uniqueness
Methyl 4,5-dichloropyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles .
Propiedades
Fórmula molecular |
C6H4Cl2N2O2 |
|---|---|
Peso molecular |
207.01 g/mol |
Nombre IUPAC |
methyl 4,5-dichloropyrimidine-2-carboxylate |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-12-6(11)5-9-2-3(7)4(8)10-5/h2H,1H3 |
Clave InChI |
ACNANPWGSXAIJM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C(C(=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13909343.png)
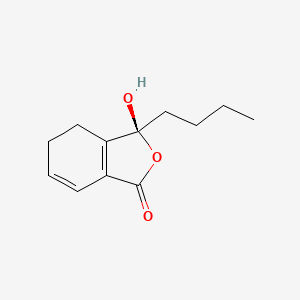
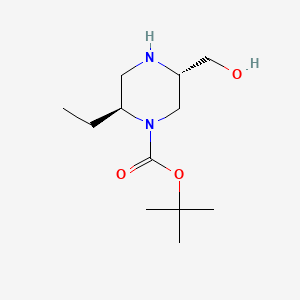
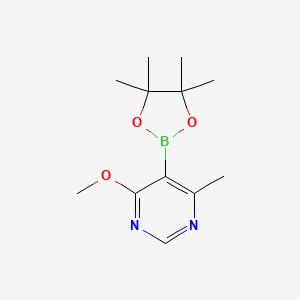
![8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13909364.png)
![cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one](/img/structure/B13909368.png)
![N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B13909370.png)
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13909381.png)
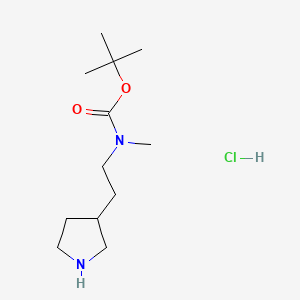
![(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13909400.png)
![Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13909413.png)
![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid](/img/structure/B13909415.png)
